2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate
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Overview
Description
2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate is a complex organic compound that features a quinoline ring system attached to a cyclohexa-2,5-dien-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of quinoline-8-carboxylic acid with a suitable cyclohexa-2,5-dien-1-yl derivative under acidic or basic conditions. Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide) can be used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the cyclohexa-2,5-dien-1-yl moiety to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the cyclohexa-2,5-dien-1-yl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various quinoline derivatives and cyclohexane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate involves its interaction with various molecular targets. The quinoline ring system can intercalate with DNA, leading to potential anticancer activity. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-6-carboxylate
- 4-Oxocyclohexa-2,5-diene-1-carboxylate
- 3-(3,5-Di-tert-butyl-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)propanoic acid
Uniqueness
2-(4-Oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate is unique due to its specific substitution pattern on the quinoline ring and the presence of the cyclohexa-2,5-dien-1-yl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H15NO3 |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-(4-oxocyclohexa-2,5-dien-1-yl)ethyl quinoline-8-carboxylate |
InChI |
InChI=1S/C18H15NO3/c20-15-8-6-13(7-9-15)10-12-22-18(21)16-5-1-3-14-4-2-11-19-17(14)16/h1-9,11,13H,10,12H2 |
InChI Key |
PAUKKOWJJYJSLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)OCCC3C=CC(=O)C=C3)N=CC=C2 |
Origin of Product |
United States |
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